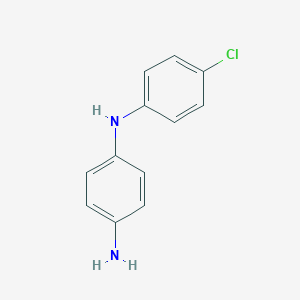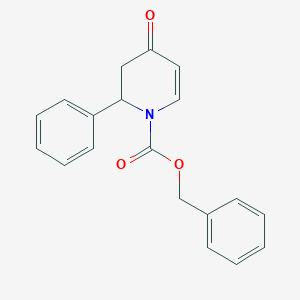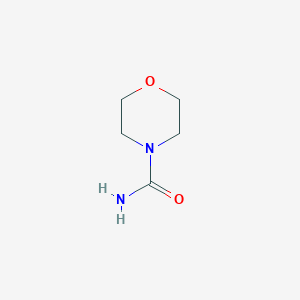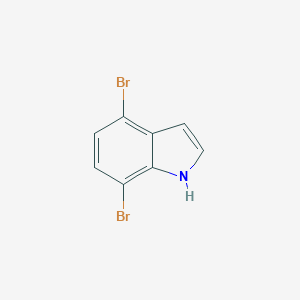
1-(3-Chloropropyl)indole-3-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloropropyl)indole-3-carboxaldehyde is a synthetic compound that belongs to the family of indole-based molecules. This compound has been widely studied for its potential applications in various scientific research fields.
Applications De Recherche Scientifique
1-(3-Chloropropyl)indole-3-carboxaldehyde has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been shown to exhibit potent antioxidant and anti-inflammatory properties, which make it a potential candidate for the development of new drugs for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 1-(3-Chloropropyl)indole-3-carboxaldehyde is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the activation of antioxidant enzymes. This compound has also been shown to modulate various signaling pathways, such as the NF-κB and MAPK pathways, which are involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
In vitro studies have shown that 1-(3-Chloropropyl)indole-3-carboxaldehyde exhibits potent antioxidant and anti-inflammatory effects. It has been shown to protect cells from oxidative damage and reduce the production of pro-inflammatory cytokines. In vivo studies have also demonstrated the potential of this compound to protect against oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(3-Chloropropyl)indole-3-carboxaldehyde in lab experiments is its potent antioxidant and anti-inflammatory properties. This makes it a valuable tool for studying the mechanisms of oxidative stress and inflammation. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and dosing.
Orientations Futures
There are many potential future directions for the study of 1-(3-Chloropropyl)indole-3-carboxaldehyde. One promising direction is the development of new drugs based on this compound for the treatment of various diseases. Another potential direction is the study of the mechanism of action of this compound in more detail, which could lead to the discovery of new signaling pathways involved in oxidative stress and inflammation. Additionally, the potential toxicity of this compound could be further investigated to ensure safe handling and dosing in lab experiments.
Méthodes De Synthèse
The synthesis of 1-(3-Chloropropyl)indole-3-carboxaldehyde involves the reaction of 3-chloropropylindole with 2,4-dinitrophenylhydrazine in the presence of acetic acid. The resulting compound is then treated with hydrochloric acid to obtain the final product. This synthesis method has been widely used and optimized for the production of high-quality 1-(3-Chloropropyl)indole-3-carboxaldehyde.
Propriétés
Numéro CAS |
156237-48-8 |
|---|---|
Nom du produit |
1-(3-Chloropropyl)indole-3-carboxaldehyde |
Formule moléculaire |
C12H12ClNO |
Poids moléculaire |
221.68 g/mol |
Nom IUPAC |
1-(3-chloropropyl)indole-3-carbaldehyde |
InChI |
InChI=1S/C12H12ClNO/c13-6-3-7-14-8-10(9-15)11-4-1-2-5-12(11)14/h1-2,4-5,8-9H,3,6-7H2 |
Clé InChI |
YYPSZNRKRTUESL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2CCCCl)C=O |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2CCCCl)C=O |
Synonymes |
1-(3-Chloropropyl)indole-3-carboxaldehyde |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



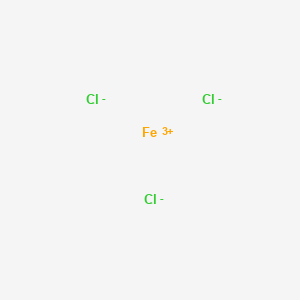
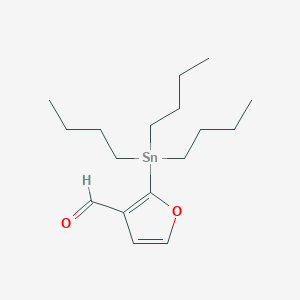
![2-Ethoxy-4-[2-(methylthio)ethyl]-5(4H)-thiazolone](/img/structure/B177900.png)
![2-(Benzo[b]thiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B177902.png)
![2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B177905.png)
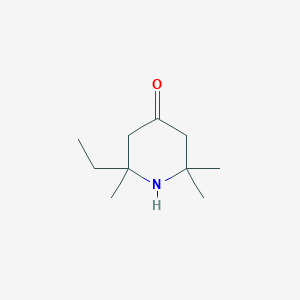
![[(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-ethynyloxan-2-yl]methyl acetate](/img/structure/B177913.png)


